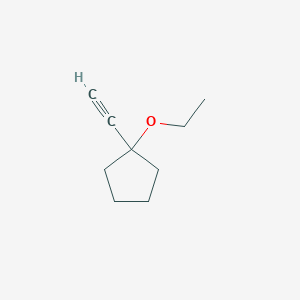

![molecular formula C15H17NO3 B136700 苯甲酸 3-氧代-8-氮杂双环[3.2.1]辛烷-8-甲酯 CAS No. 130753-13-8](/img/structure/B136700.png)

苯甲酸 3-氧代-8-氮杂双环[3.2.1]辛烷-8-甲酯

描述

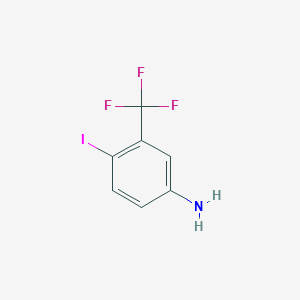

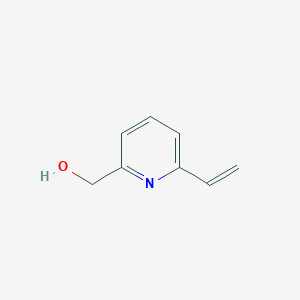

“Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C15H17NO3 . It is a part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound has been a subject of interest for many research groups worldwide. Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Molecular Structure Analysis

The molecular structure of “Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” is characterized by an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .

Chemical Reactions Analysis

The chemical reactions involving this compound are typically centered around the 8-azabicyclo[3.2.1]octane scaffold. These reactions often involve the preparation of this basic structure in a stereoselective manner .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” include a molecular weight of 259.30 g/mol. It has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. It also has 3 rotatable bonds. The exact mass and monoisotopic mass of the compound are both 259.12084340 g/mol .

科学研究应用

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide array of biological activities. Research directed towards the stereoselective preparation of this structure is significant, and N-Cbz-Nortropinone serves as a precursor in the enantioselective construction of these compounds .

Asymmetric Synthesis

N-Cbz-Nortropinone is used in asymmetric synthesis methods, such as 1,3-dipolar cycloadditions of cyclic azomethine ylides. This process is crucial for creating optically active compounds with high diastereo- and enantioselectivities, which are important in the development of pharmaceuticals .

Catalysis Research

In catalysis research, N-Cbz-Nortropinone is involved in gold(I)-catalyzed tandem reactions. These reactions are part of a method to prepare enantiomerically pure compounds, which is a key step in the production of certain medications .

Proteomics Research

As a biochemical, N-Cbz-Nortropinone is utilized in proteomics research. It is used to study protein interactions and functions, which can lead to the discovery of new drugs or therapeutic approaches .

未来方向

The future directions in the research of “Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” and similar compounds are likely to continue focusing on the synthesis and applications of the 8-azabicyclo[3.2.1]octane scaffold. This is due to its presence in the family of tropane alkaloids, which have a wide array of interesting biological activities .

作用机制

Target of Action

Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as N-Cbz-Nortropinone, is a compound that is structurally related to the family of tropane alkaloids . The primary targets of this compound are likely to be the same as those of tropane alkaloids, which display a wide array of interesting biological activities .

Mode of Action

Tropane alkaloids are known to interact with various receptors and ion channels in the nervous system, affecting neurotransmitter activity .

Biochemical Pathways

Tropane alkaloids, to which n-cbz-nortropinone is structurally related, are known to affect several biochemical pathways, particularly those involving neurotransmitters . The downstream effects of these interactions can include changes in nerve signal transmission, which can lead to various physiological effects.

Result of Action

Given its structural similarity to tropane alkaloids, it may have similar effects, which can include changes in nerve signal transmission and various physiological effects .

属性

IUPAC Name |

benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIQGRJJCNFRRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC1N2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926890 | |

| Record name | Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130753-13-8 | |

| Record name | Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid benzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

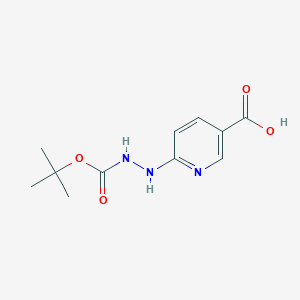

![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)